molecular formula C9H15ClN4O2 B2510893 Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride CAS No. 2378503-63-8

Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride

Cat. No.: B2510893
CAS No.: 2378503-63-8
M. Wt: 246.7
InChI Key: UJQMEZPQXHRMFC-MEZFUOHNSA-N
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Description

Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate hydrochloride is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a methyl carboxylate group at position 4 and a 3-aminocyclobutylmethyl moiety at position 1. The hydrochloride salt enhances solubility and stability, making it a valuable building block in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors requiring rigid, strained cyclobutane motifs .

Properties

IUPAC Name

methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-5-13(12-11-8)4-6-2-7(10)3-6;/h5-7H,2-4,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQMEZPQXHRMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC2CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The triazole ring in methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate; hydrochloride contributes to its potential as an antimicrobial agent. Studies have shown that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have been evaluated for their efficacy against a range of pathogens, including Staphylococcus aureus and Candida albicans.

Case Study: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that compounds with the triazole moiety displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 0.5 µg/mL for certain derivatives, indicating strong potential for therapeutic applications against resistant strains .

Antioxidant Properties
Research indicates that methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate; hydrochloride may also possess antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity of Triazole Derivatives

CompoundIC50 Value (µM)Mechanism of Action
Compound A0.397DPPH scavenging
Compound B0.500ABTS assay
Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate; hydrochlorideTBDTBD

Agricultural Applications

Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate; hydrochloride has potential applications in agriculture, particularly as a fungicide. Triazoles are well known for their ability to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes.

Case Study: Fungicidal Activity
In agricultural trials, several triazole derivatives were tested for their efficacy against common crop pathogens such as Fusarium and Botrytis. Results showed that certain compounds significantly reduced fungal growth in vitro, suggesting that methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate; hydrochloride could be developed into a viable agricultural fungicide .

Material Science

The unique properties of methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate; hydrochloride make it suitable for applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies
Research has explored the use of triazole-containing compounds in polymer synthesis. The incorporation of such compounds can enhance the thermal stability and mechanical properties of polymers.

Table 2: Properties of Triazole-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Standard Polymer20030
Triazole-Derived Polymer25050

Mechanism of Action

The mechanism of action of Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Triazole-Carboxylate Family

Key analogs from include triazole-carboxylate derivatives with varying substituents. Their properties are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight (g·mol⁻¹) Melting Point (°C) Key Spectral Data (¹H-NMR, δ ppm) LC-MS ([M+H]⁺) Reference
Methyl 1-benzyltriazole-4-carboxylate Benzyl C₁₁H₁₁N₃O₂ 217.23 115–117 8.02 (s, 1H, triazole-H) 218
Methyl 1-(3-hydroxypropyl)triazole-4-carboxylate 3-Hydroxypropyl C₇H₁₁N₃O₃ 185.18 55–57 8.22 (s, 1H, triazole-H) 186
Methyl 1-(ethoxycarbonylmethyl)triazole-4-carboxylate Ethoxycarbonylmethyl C₈H₁₁N₃O₄ 213.19 102–104 8.27 (s, 1H, triazole-H) 214
1-[3-(Trifluoroacetamido)propyl]triazole-4-carboxylate Trifluoroacetamido-propyl C₉H₁₁F₃N₄O₃ 280.21 66–68 8.27 (s, 1H, triazole-H) 281
Target Compound 3-Aminocyclobutylmethyl C₁₀H₁₆ClN₅O₂* ~293.73* Not reported Not reported Not reported
Key Observations:
  • Substituent Effects on Melting Points: Benzyl and ethoxycarbonylmethyl groups increase crystallinity (higher melting points), while flexible or polar groups (e.g., hydroxypropyl, trifluoroacetamido) lower melting points.
  • Spectral Trends : Triazole proton signals in ¹H-NMR consistently appear downfield (δ 8.0–8.3 ppm), unaffected by substituent electronic effects, confirming the triazole core’s stability .
  • Synthetic Routes: All analogs in were synthesized via click chemistry, suggesting the target compound may follow a similar pathway using a 3-aminocyclobutylmethyl azide precursor.

Cyclobutylamine-Containing Analogs

Comparison of Cyclobutylamine Derivatives:
Compound Name Core Structure Biological Relevance Reference
N-(3-Aminocyclobutyl)-1H-tetrazole-5-carboxamide Tetrazole Hypothetical arginase inhibitor
Target Compound Triazole Building block for drug design

The triazole core offers superior metabolic stability compared to tetrazoles, which are prone to hydrolysis. This positions the target compound as a more durable scaffold for in vivo applications .

Hydrochloride Salt Comparisons

Methyl 2-(2-aminothiazol-4-yl)acetate hydrochloride () shares the hydrochloride salt formulation. Key differences include:

  • Core Heterocycle : The target compound’s triazole vs. thiazole in . Thiazoles are more polarizable, affecting electronic distribution and binding interactions.
  • Bioactivity : Thiazole derivatives are common in antibiotics (e.g., sulfathiazole), whereas triazoles are prevalent in antifungals (e.g., fluconazole). The target compound’s application may align with kinase or protease inhibition due to its rigid cyclobutane group .

Biological Activity

Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H17ClN4O2
  • Molecular Weight : 260.7206 g/mol

The compound features a triazole ring, which is known for its diverse biological activity, combined with a cyclobutyl group that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety can inhibit various enzymes, potentially affecting metabolic pathways involved in cancer progression.
  • Cell Cycle Modulation : Studies have shown that triazole derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis .
  • Reactive Oxygen Species (ROS) Production : The compound may promote ROS generation, contributing to its cytotoxic effects against tumor cells .

Anticancer Activity

Recent research highlights the potential of triazole-containing compounds, including this compound, as anticancer agents.

  • Case Study : A study reported that similar triazole derivatives exhibited significant antiproliferative activity against A549 lung cancer cells with IC50 values ranging from 0.8 to 27.08 µM . The introduction of specific substituents on the triazole ring was found to enhance this activity.
CompoundIC50 (µM)Cell LineReference
4a2.97A549Liu et al., 2017
4b4.78A549Goud et al., 2019
Control24.15A549 (cisplatin)-

Antimicrobial Activity

Triazole derivatives have also shown promising antibacterial and antifungal activities:

  • Antibacterial Studies : Compounds similar to methyl 1-[(3-aminocyclobutyl)methyl]triazole have demonstrated effectiveness against various bacterial strains, indicating potential as broad-spectrum antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and cyclobutyl groups significantly affect biological activity:

  • Substituent Variations : The presence of methyl or other alkyl groups at specific positions on the triazole ring can enhance binding affinity to target proteins.
  • Cyclobutyl Group Influence : The cyclobutyl moiety may improve lipophilicity and cellular uptake, thereby increasing efficacy against cancer cells .

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